molecular formula C25H21N5O4 B2812645 N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-03-3

N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2812645
CAS No.: 1029770-03-3
M. Wt: 455.474
InChI Key: VSQBIDRYYAZGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide features a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic motifs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4/c1-15-6-3-4-8-18(15)23-28-25(34-29-23)20-13-30(14-21(31)26-12-17-7-5-11-33-17)24-19(22(20)32)10-9-16(2)27-24/h3-11,13H,12,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQBIDRYYAZGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CO3)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N5O3C_{27}H_{23}N_{5}O_{3} with a molecular weight of 465.5 g/mol. The structure includes a furan ring and an oxadiazole moiety, which are known to contribute to biological activity through various mechanisms.

PropertyValue
Molecular FormulaC27H23N5O3
Molecular Weight465.5 g/mol
CAS Number1112368-08-7

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxadiazole moiety can modulate enzyme activity or receptor interactions, potentially influencing various cellular pathways. The furan component may enhance binding affinity to proteins or nucleic acids, thereby affecting their function .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines:

Compound TypeCell Line TestedIC50 (µM)
Oxadiazole DerivativesMCF-70.48 - 0.78
HCT-1160.19 - 5.13

These studies suggest that the introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances biological activity .

Antimicrobial Activity

The compound's potential antimicrobial effects were evaluated against Gram-positive and Gram-negative bacteria using the dilution method. The presence of specific functional groups was crucial for enhancing antibacterial efficacy .

Case Studies

  • Anticancer Efficacy : A study found that compounds structurally related to N-(furan-2-yl)methyl derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction via caspase activation in MCF-7 cells .
  • Antimicrobial Testing : In vitro tests demonstrated that certain analogs showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antibacterial potential .

Scientific Research Applications

Structure and Composition

The molecular formula of N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is C25H21N5O4C_{25}H_{21}N_{5}O_{4} with a molecular weight of 455.5 g/mol. The compound features multiple heterocyclic rings, including furan and oxadiazole moieties, which contribute to its biological activities .

Physical Properties

The compound's physical properties such as density, boiling point, and melting point are not extensively documented in available literature. However, its structural complexity suggests that it may exhibit unique solubility and stability characteristics relevant for pharmaceutical formulations .

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole and naphthyridine derivatives in anticancer therapy. The incorporation of the oxadiazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells .

Case Studies

StudyCompoundCell LineIC50 Value (µM)Reference
1Oxadiazole derivativeMCF-75.71
2Naphthyridine hybridHepG26.14
3Furan-based compoundHT292.01

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies indicate that derivatives containing the oxadiazole ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely due to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .

Case Studies

StudyCompoundBacteria TestedActivity LevelReference
1Oxadiazole derivativeE. coliModerate inhibition
2Naphthyridine hybridS. aureusHigh inhibition

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues
Compound Class Core Structure Key Substituents Heterocyclic Rings Reference
Target Compound 1,8-Naphthyridine 2-Methylphenyl, Furan-2-ylmethyl 1,2,4-Oxadiazole, Furan
(Furan-2-yl)-1,3,4-oxadiazoles Oxadiazole Substituted phenyl, Furan 1,3,4-Oxadiazole, Furan
Triazole-N-phenylacetamides Triazole Naphthalene, Nitrophenyl 1,2,3-Triazole, Naphthalene
Coumarin-acetohydrazides Coumarin Hydroxy-nitrobenzylidene, Methylchromenyl

Key Observations :

  • The 1,2,4-oxadiazole ring in the target shares functional similarity with 1,3,4-oxadiazoles in but differs in regiochemistry, affecting dipole moments and bioactivity .
  • Unlike triazole-containing analogues (), the target lacks sulfur-based linkages, which may reduce metabolic instability .

Key Observations :

  • The target compound’s synthesis likely involves oxadiazole ring formation via acid-catalyzed cyclocondensation, akin to .
  • Copper-catalyzed click chemistry () offers higher yields for triazoles but requires metal catalysts, which may complicate purification .

Spectral and Physicochemical Data

Table 3: Spectral Comparison (IR and NMR)
Compound Type IR C=O Stretch (cm⁻¹) 1H NMR (δ ppm, Key Signals) 13C NMR (δ ppm, Key Signals) Reference
Target Compound (Predicted) ~1675–1685 2.3 (s, CH3), 5.4 (s, OCH2), 8.1 (Ar) 165.0 (C=O), 160.5 (Oxadiazole)
Triazole-N-phenylacetamides 1671–1682 5.4 (s, NCH2CO), 8.4 (Triazole H) 165.0 (C=O), 142.8 (Triazole)
1,3,4-Oxadiazole-Furan Hybrids 1676–1682 5.5 (s, OCH2), 8.6 (Schiff base H) 165.5 (C=O), 153.0 (Oxadiazole)

Key Observations :

  • The acetamide C=O stretch (~1675–1685 cm⁻¹) is consistent across analogues, confirming structural integrity .
  • Aromatic proton shifts in the target’s 2-methylphenyl group (δ ~7.2–7.5 ppm) would differ from nitro-substituted analogues (δ ~8.6 ppm in ) due to electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.